molecular formula C12H8N6O4 B12327384 5-[(6-methylidene-2-oxo-1H-benzimidazol-5-yl)diazenyl]-1,3-diazinane-2,4,6-trione

5-[(6-methylidene-2-oxo-1H-benzimidazol-5-yl)diazenyl]-1,3-diazinane-2,4,6-trione

Cat. No.: B12327384
M. Wt: 300.23 g/mol
InChI Key: CXJIRKJVTOQKOZ-UHFFFAOYSA-N
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Description

5-[(6-methylidene-2-oxo-1H-benzimidazol-5-yl)diazenyl]-1,3-diazinane-2,4,6-trione is a complex organic compound that features a benzimidazole moiety fused with a diazinane trione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(6-methylidene-2-oxo-1H-benzimidazol-5-yl)diazenyl]-1,3-diazinane-2,4,6-trione typically involves the diazotization of a suitable amine precursor followed by coupling with a benzimidazole derivative. The reaction conditions often require acidic or basic environments to facilitate the diazotization and coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction parameters such as temperature, pressure, and reagent concentrations is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole moiety allows for various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

5-[(6-methylidene-2-oxo-1H-benzimidazol-5-yl)diazenyl]-1,3-diazinane-2,4,6-trione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(6-methylidene-2-oxo-1H-benzimidazol-5-yl)diazenyl]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects . The compound’s structure allows it to interact with nucleic acids, proteins, and other biomolecules, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(6-methylidene-2-oxo-1H-benzimidazol-5-yl)diazenyl]-1,3-diazinane-2,4,6-trione stands out due to its unique combination of a benzimidazole moiety with a diazinane trione structure

Properties

Molecular Formula

C12H8N6O4

Molecular Weight

300.23 g/mol

IUPAC Name

5-[(6-methylidene-2-oxo-1H-benzimidazol-5-yl)diazenyl]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C12H8N6O4/c1-4-2-6-7(14-11(21)13-6)3-5(4)17-18-8-9(19)15-12(22)16-10(8)20/h2-3,8H,1H2,(H,13,21)(H2,15,16,19,20,22)

InChI Key

CXJIRKJVTOQKOZ-UHFFFAOYSA-N

Canonical SMILES

C=C1C=C2C(=NC(=O)N2)C=C1N=NC3C(=O)NC(=O)NC3=O

Origin of Product

United States

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